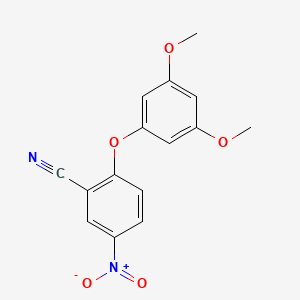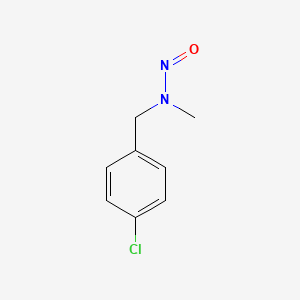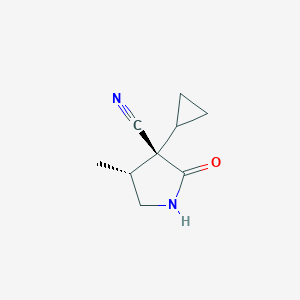
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile is an organic compound that belongs to the class of aryloxybenzonitriles This compound is characterized by the presence of a dimethoxyphenoxy group and a nitrobenzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile typically involves the reaction of 3,5-dimethoxyphenol with 5-nitro-2-chlorobenzonitrile. The reaction is carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The mixture is heated under an inert atmosphere, usually argon, at elevated temperatures (around 125°C) for several hours to facilitate the nucleophilic aromatic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products Formed
Reduction: 2-(3,5-Dimethoxyphenoxy)-5-aminobenzonitrile.
Oxidation: 2-(3,5-Dihydroxyphenoxy)-5-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxyphenol: A precursor in the synthesis of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile.
2,3-Dimethoxybenzoic Acid: Another aryloxybenzonitrile with similar structural features.
3-Acetoxy-2-methylbenzoic Acid: Shares the aryloxybenzonitrile core but with different substituents.
Uniqueness
This compound is unique due to the combination of its dimethoxyphenoxy and nitrobenzonitrile groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H12N2O5 |
|---|---|
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C15H12N2O5/c1-20-12-6-13(21-2)8-14(7-12)22-15-4-3-11(17(18)19)5-10(15)9-16/h3-8H,1-2H3 |
InChI-Schlüssel |
LAEBWZHNBSERBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)





![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
